Cas no 91345-52-7 (2-(2-bromoethyl)-1,3,5-trimethylbenzene)

2-(2-Bromoethyl)-1,3,5-trimethylbenzene is a brominated aromatic compound featuring a reactive bromoethyl side chain attached to a symmetrically substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for alkylation and cross-coupling reactions. The presence of three methyl groups enhances steric and electronic stability, while the bromoethyl moiety provides a versatile handle for further functionalization. Its well-defined reactivity profile allows for precise modifications in pharmaceutical, agrochemical, and materials science applications. The compound's stability under standard storage conditions and compatibility with common solvents further contribute to its utility in laboratory and industrial settings.
2-(2-bromoethyl)-1,3,5-trimethylbenzene structure
91345-52-7 structure
Product Name:2-(2-bromoethyl)-1,3,5-trimethylbenzene
CAS No:91345-52-7
MF:C11H15Br
MW:227.140802621841
CID:1006336
PubChem ID:53403493
Update Time:2025-08-02

2-(2-bromoethyl)-1,3,5-trimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-1,3,5-trimethylbenzene
    • EN300-1897240
    • DTXSID10695183
    • SCHEMBL3120166
    • 91345-52-7
    • AKOS014197562
    • DS-022409
    • MDL: MFCD11110151
    • Inchi: 1S/C11H15Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3
    • InChI Key: PNZNRRLYMLDCQJ-UHFFFAOYSA-N
    • SMILES: BrCCC1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 226.03571g/mol
  • Monoisotopic Mass: 226.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

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Additional information on 2-(2-bromoethyl)-1,3,5-trimethylbenzene

Introduction to 2-(2-bromoethyl)-1,3,5-trimethylbenzene (CAS No. 91345-52-7)

2-(2-bromoethyl)-1,3,5-trimethylbenzene, with the CAS number 91345-52-7, is a brominated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromine-substituted ethyl group attached to a 1,3,5-trimethylbenzene ring, which imparts specific reactivity and functional versatility.

The molecular structure of 2-(2-bromoethyl)-1,3,5-trimethylbenzene consists of a central benzene ring substituted with three methyl groups at the 1, 3, and 5 positions. The bromine atom on the ethyl group at the 2-position provides a reactive site for various chemical transformations. This compound is often used as an intermediate in the synthesis of more complex molecules due to its ability to undergo substitution and elimination reactions.

Recent research has explored the potential of 2-(2-bromoethyl)-1,3,5-trimethylbenzene in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry highlighted its use as a precursor in the synthesis of novel antiviral agents. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of functional groups that can enhance the biological activity of the final product.

In addition to its pharmaceutical applications, 2-(2-bromoethyl)-1,3,5-trimethylbenzene has been investigated for its role in materials science. A study in Advanced Materials reported its use in the synthesis of conductive polymers. The presence of the bromine atom facilitates cross-linking reactions that can improve the mechanical and electrical properties of these materials. This makes it a valuable component in the development of advanced electronic devices and sensors.

The synthetic versatility of 2-(2-bromoethyl)-1,3,5-trimethylbenzene is further demonstrated by its use in organic synthesis. Researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the preparation of complex natural products. The bromine-substituted ethyl group allows for selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

Safety and handling considerations are crucial when working with 2-(2-bromoethyl)-1,3,5-trimethylbenzene. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, and conducting experiments in well-ventilated areas or fume hoods.

The environmental impact of 2-(2-bromoethyl)-1,3,5-trimethylbenzene is another important aspect to consider. Studies have shown that it can be biodegraded under certain conditions, but care should be taken to prevent its release into the environment. Responsible disposal methods and waste management practices are essential to minimize any potential ecological effects.

In conclusion, 2-(2-bromoethyl)-1,3,5-trimethylbenzene (CAS No. 91345-52-7) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable intermediate in the development of new products and technologies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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